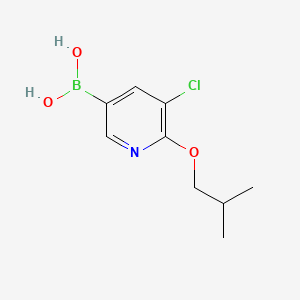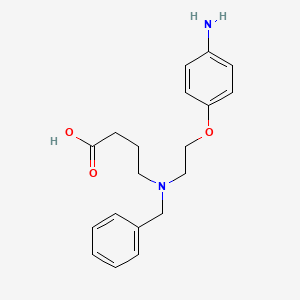
2-Bromo-4-(methoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-(methoxymethyl)pyridine (BMMP) is a heterocyclic compound that belongs to the class of pyridine derivatives. It has been widely used in scientific research for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
2-Bromo-4-(methoxymethyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives with potential biological activities. It has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to produce novel pyridine derivatives. These derivatives have been studied using Density Functional Theory (DFT) for potential applications as chiral dopants for liquid crystals. The derivatives displayed varying levels of biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some showing significant potential in inhibiting clot formation in human blood and combating bacterial biofilms (Ahmad et al., 2017).
Antiviral Activity Research
Compounds derived from 2-Bromo-4-(methoxymethyl)pyridine have been synthesized and evaluated for their antiviral activities. Specifically, derivatives were tested against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, varicella-zoster virus, and vaccinia virus. Although these compounds showed poor activity against DNA viruses, they demonstrated significant inhibitory effects on retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).
Antibacterial Applications
Research into the antibacterial applications of pyridine derivatives, potentially synthesized using 2-Bromo-4-(methoxymethyl)pyridine, has shown promising results. Novel cyanopyridine derivatives, synthesized from similar pyridine precursors, have been evaluated for their antimicrobial activity against a wide range of aerobic and anaerobic bacteria. Some derivatives exhibited minimal inhibitory concentrations that suggest strong antibacterial properties, offering potential for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Photophysical Research
The synthesis of pyridine derivatives, including those potentially derived from 2-Bromo-4-(methoxymethyl)pyridine, has contributed to research in photophysical properties. These compounds have been analyzed for their structural features using X-ray and spectroscopic methods, revealing insights into their optical properties through UV–vis absorption and fluorescence spectroscopy. Such research provides valuable information on the effects of substituents on emission spectra, contributing to the development of materials with specific optical properties (Cetina et al., 2010).
properties
IUPAC Name |
2-bromo-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVHFHVQIBIRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693767 |
Source


|
| Record name | 2-Bromo-4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(methoxymethyl)pyridine | |
CAS RN |
1289387-96-7 |
Source


|
| Record name | Pyridine, 2-bromo-4-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)







![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)


